1,2,3,4-Tetrahydronaphthalene-1-thiol

Beschreibung

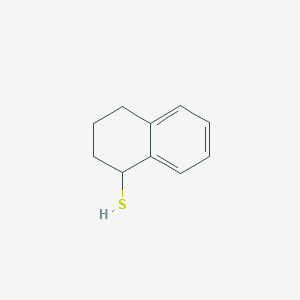

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLBYXJQNPUFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550262 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103324-34-1 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of 1,2,3,4 Tetrahydronaphthalene 1 Thiol

Nucleophilic Reactivity of the Thiolate Anion

In biological systems and chemical reactions, the reactivity of a thiol is often dominated by its conjugate base, the thiolate anion (RS⁻), which is a significantly stronger nucleophile. nih.gov The formation of the 1,2,3,4-tetrahydronaphthalene-1-thiolate anion is achieved by deprotonation of the thiol group, a process governed by the acidity of the thiol (pKa) and the pH of the medium. This anion is the primary species involved in nucleophilic substitution and addition reactions.

The nucleophilicity of the 1,2,3,4-tetrahydronaphthalene-1-thiolate anion is a product of competing electronic and steric influences inherent in its molecular structure.

Electronic Effects: The thiol group is attached to a benzylic carbon, which is adjacent to an aromatic ring. The aromatic ring is generally electron-withdrawing, which can decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to a simple alkyl thiolate. However, the benzylic position also allows for potential stabilization of transition states through conjugation with the π-system of the benzene (B151609) ring, which can enhance reaction rates in certain nucleophilic substitutions. ucalgary.ca

Steric Effects: Steric hindrance refers to the repulsive interactions that occur when atoms or groups are forced into close proximity, which can impede a chemical reaction. numberanalytics.comreddit.com The tetralin framework, a fused bicyclic system, is significantly bulkier than a simple alkyl or benzyl (B1604629) group. canterbury.ac.nz This steric bulk around the nucleophilic sulfur atom can hinder its approach to an electrophilic center, particularly in reactions that require a specific angle of attack, such as Sₙ2 reactions. numberanalytics.com Studies on naphthalene (B1677914) derivatives have shown that the rigidity of the fused ring system can lead to greater steric strain compared to comparable alkyl-benzene structures. canterbury.ac.nz Consequently, the rate of nucleophilic attack by 1,2,3,4-tetrahydronaphthalene-1-thiolate is expected to be slower than that of less hindered thiolates, especially when reacting with sterically demanding electrophiles.

Kinetic studies quantify the rate at which a thiolate reacts with various electrophiles. While specific kinetic data for 1,2,3,4-tetrahydronaphthalene-1-thiol is not extensively documented, the principles can be understood from studies of analogous systems, such as thiol-Michael reactions and Sₙ2 substitutions. The rate of these reactions is highly dependent on the thiol, the electrophile, the solvent, and the initiator or catalyst used. researchgate.netrsc.org

The nucleophilic addition of a thiolate to an activated alkyne (thiol-yne reaction), for example, is known to be highly efficient due to the high nucleophilicity of the thiolate anion. acs.org The reaction generally follows a second-order rate law, where the rate is proportional to the concentrations of both the thiolate and the electrophile.

| Thiolate | Electrophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Thiophenolate | Benzyl Bromide | Methanol | 0.31 | nih.gov (Qualitative) |

| Cysteine Methyl Ester | N-Methylmaleimide | Chloroform | ~10² - 10³ | researchgate.netrsc.org (Estimated) |

| 1-Hexanethiolate | N-Methylmaleimide | Chloroform | ~10¹ - 10² | researchgate.netrsc.org (Estimated) |

| Glutathionate | Oxidized Glutathione (GSSG) | Aqueous Buffer | ~1 - 10 | harvard.eduacs.org (Estimated) |

Note: The rate constants are approximate values derived from related studies to show relative reactivity trends. The reactivity of 1,2,3,4-tetrahydronaphthalene-1-thiolate would be influenced by its specific steric and electronic properties.

Redox Chemistry and Disulfide Formation

The thiol group of this compound can be oxidized to form a disulfide, 1,2-bis(1,2,3,4-tetrahydronaphthalen-1-yl) disulfide. This conversion is a fundamental redox reaction in sulfur chemistry and can proceed through several mechanistic pathways. libretexts.org

The oxidation of thiols to disulfides is a two-electron process that can occur via multiple mechanisms, often involving intermediate species. nih.gov

Two-Electron Oxidation: In the presence of two-electron oxidants like hydrogen peroxide or under catalytic conditions, the oxidation can proceed through a sulfenic acid (RSOH) intermediate. This highly reactive species rapidly condenses with a second molecule of the thiol to yield the disulfide and water. nih.gov

One-Electron Oxidation: Oxidation can also occur via one-electron pathways, particularly in the presence of metal ions or radical initiators, which generates a thiyl radical (RS•). Two of these radicals can then combine (dimerize) to form the disulfide bond (RSSR). nih.govtaylorandfrancis.com

Metal and Oxygen-Promoted Oxidation: The autoxidation of thiols in the presence of molecular oxygen is often catalyzed by transition metal ions like copper or iron. sci-hub.se The reaction kinetics can be complex, but the mechanism generally involves the formation of a metal-thiolate complex that facilitates electron transfer to oxygen. Studies have shown that the rate of oxidation for benzylic thiols is often slower than for simple alkyl thiols but faster than for aryl thiols. sci-hub.se For instance, the oxidation of thiols to disulfides can be achieved with high yields using sodium bromate (B103136) (NaBrO₃) as the oxidant, initiated by catalytic amounts of acid. acs.org

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a disulfide bond, resulting in the formation of a new disulfide and a new thiolate. nih.gov This process is a series of reversible Sₙ2 reactions.

The mechanism proceeds via a direct nucleophilic attack of the 1,2,3,4-tetrahydronaphthalene-1-thiolate on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This attack occurs through a linear, trisulfide-like transition state where the attacking sulfur, the central sulfur, and the leaving group sulfur are aligned. nih.gov The reaction breaks the original disulfide bond and releases a new thiolate (R'S⁻).

Radical Chemistry of this compound

Beyond its nucleophilic and redox chemistry, this compound can form a sulfur-centered thiyl radical (RS•). The S-H bond in thiols is significantly weaker than C-H bonds, making thiols effective sources of radicals via hydrogen atom abstraction. wikipedia.org The resulting 1,2,3,4-tetrahydronaphthalene-1-thiyl radical is a key intermediate in various radical-mediated processes.

Thiyl radicals can be generated through several methods:

Hydrogen Abstraction: A radical initiator, such as azobisisobutyronitrile (AIBN), can generate a carbon-centered radical that readily abstracts the hydrogen atom from the thiol S-H bond. wikipedia.orgnih.gov

Photolysis or Radiolysis: Direct irradiation with UV light can cause homolytic cleavage of the S-H bond to form a thiyl radical. nih.gov

One-Electron Oxidation: Chemical or electrochemical single-electron oxidation of the thiol or thiolate can also produce the thiyl radical. nih.gov

Once formed, the 1,2,3,4-tetrahydronaphthalene-1-thiyl radical can undergo several characteristic reactions:

Dimerization: The most common fate of thiyl radicals is recombination with another thiyl radical to form the corresponding disulfide. taylorandfrancis.comwikipedia.org

Addition to Unsaturation: Thiyl radicals can add to carbon-carbon double or triple bonds in a process known as the thiol-ene or thiol-yne reaction. This is a key step in many radical chain polymerization and hydrothiolation reactions. nih.govscience.gov The benzylic nature of the tetralin-derived radical may influence the regioselectivity and rate of this addition.

Hydrogen Atom Transfer: Thiyl radicals can abstract hydrogen atoms from other molecules, particularly from weak C-H bonds, to propagate a radical chain. nih.gov The abstraction of a benzylic hydrogen atom by a thiyl radical is a known process in organic synthesis. princeton.edu The electrophilic nature of the thiyl radical generated from triisopropylsilanethiol (B126304) allows it to abstract a hydrogen atom from a benzylic position, such as in ethylbenzene, to create a benzylic radical. nih.gov

Acid-Base Properties and their Impact on Reactivity

The acidity of the thiol proton in this compound plays a crucial role in its nucleophilic reactivity.

Reaction Pathways with Diverse Electrophiles

As a potent nucleophile, especially in its deprotonated thiolate form, this compound can react with a wide array of electrophilic species.

Alkenes and Alkynes: The addition of this compound to alkenes and alkynes can proceed through either a radical-mediated (thiol-ene/thiol-yne) or a nucleophilic (Michael addition) pathway. The radical pathway, as previously discussed, results in anti-Markovnikov addition. In contrast, the Michael addition occurs with electron-deficient alkenes and alkynes (e.g., α,β-unsaturated carbonyl compounds) and is typically base-catalyzed. The base deprotonates the thiol to form the nucleophilic thiolate, which then attacks the β-carbon of the unsaturated system in a conjugate addition.

Epoxides: The reaction of this compound with epoxides is a classic example of a nucleophilic ring-opening reaction. This reaction is also typically base-catalyzed to generate the more nucleophilic thiolate anion. The thiolate then attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a β-hydroxy thioether. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) is influenced by steric and electronic factors of the epoxide and the reaction conditions (acidic or basic). Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon atom.

Interactive Data Table: General Properties and Reactivity of Thiols

| Property | Description | Relevance to this compound |

| Thiyl Radical Formation | Abstraction of the S-H proton by a radical initiator. wikipedia.org | Key step in radical-mediated reactions like thiol-ene additions. |

| Homolytic Cleavage | S-H bond breaks, with each atom retaining one electron. libretexts.org | Initiates radical chain reactions. |

| pKa | A measure of the acidity of the thiol proton. researchgate.net | Determines the concentration of the highly nucleophilic thiolate anion at a given pH. |

| Addition to Alkenes | Can occur via radical (anti-Markovnikov) or nucleophilic (Michael) mechanisms. mdpi.com | A versatile method for forming C-S bonds. |

| Addition to Alkynes | Similar to alkenes, can proceed through radical or nucleophilic pathways. | Forms vinyl sulfides, which are useful synthetic intermediates. |

| Reaction with Epoxides | Nucleophilic ring-opening to form β-hydroxy thioethers. | An important transformation for the synthesis of functionalized molecules. |

Substitution Reactions (e.g., C-Sulfanylation)

Substitution reactions involving this compound are primarily characterized by C-sulfanylation, where the sulfur atom acts as a nucleophile to form a new carbon-sulfur bond. The thiol can be readily converted to the more nucleophilic thiolate anion by treatment with a base. wikipedia.orglibretexts.org This thiolate is a potent nucleophile that can react with a variety of electrophiles, such as alkyl halides, in a typical SN2 fashion. researchgate.net

The reaction mechanism involves the backside attack of the thiolate nucleophile on the electrophilic carbon atom of the substrate, leading to the displacement of a leaving group and the formation of a thioether. The kinetics of these reactions are typically second-order, being dependent on the concentrations of both the thiolate and the electrophile.

The benzylic nature of the thiol group in this compound can influence the reaction rates. Benzylic substitutions are often facilitated due to the stabilization of the transition state by the adjacent aromatic ring. kyushu-u.ac.jp

Below is a table of representative C-sulfanylation reactions, illustrating the versatility of thiols in forming thioethers with various electrophiles.

| Thiol Reactant | Electrophile | Base | Solvent | Product | Ref. |

| Ethanethiol | Benzyl bromide | NaH | THF | Benzyl ethyl sulfide (B99878) | researchgate.net |

| Thiophenol | Methyl iodide | K₂CO₃ | Acetone | Methyl phenyl sulfide | researchgate.net |

| Cysteine | Iodoacetamide | pH 7.4 Buffer | Water | S-Carboxamidomethylcysteine | nih.gov |

Intermolecular and Intramolecular Cyclization Reactions Involving the Thiol Group

The thiol group of this compound can participate in both intermolecular and intramolecular cyclization reactions, most notably through thiol-ene "click" chemistry. mdpi.comrsc.org These reactions typically proceed via a free-radical mechanism initiated by light, heat, or a radical initiator. wikipedia.org

Intermolecular Cyclization:

In the presence of a suitable alkene, this compound can undergo an intermolecular thiol-ene reaction. The process begins with the formation of a thiyl radical from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. frontiersin.org A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yields the thioether product and regenerates a thiyl radical, propagating the chain reaction. wikipedia.org The kinetics of this process are influenced by the rates of radical addition and hydrogen atom transfer. nih.gov

Intramolecular Cyclization:

For an intramolecular reaction to occur, the this compound molecule would need to possess an unsaturated moiety, such as an alkene, within its structure. The mechanism is analogous to the intermolecular version, involving the formation of a thiyl radical that then cyclizes by adding to the internal double bond. nih.gov

The regioselectivity of the intramolecular cyclization, determining the size of the resulting ring, is a critical aspect. The outcome is often a mixture of products from exo and endo cyclizations. The distribution of these products is dependent on factors such as the stability of the intermediate alkyl radicals formed upon cyclization and the rate of the subsequent hydrogen atom abstraction step. nih.gov While predicting the regioselectivity can be complex, it provides a powerful method for synthesizing sulfur-containing heterocyclic compounds. wikipedia.org

The following table provides examples of thiol-ene cyclization reactions, highlighting the conditions and outcomes of these powerful transformations.

| Substrate | Reaction Type | Initiator/Conditions | Product(s) | Key Findings | Ref. |

| Peptide with Cysteine and Alkene Residues | Intramolecular | Photoinitiator, UV light | Cyclic peptide | Efficient on-resin macrocyclization with high selectivity. | frontiersin.org |

| 4-Penten-1-thiol | Intramolecular | UV light | Mixture of 5- and 6-membered rings | Product distribution depends on thermodynamic vs. kinetic control. | mdpi.com |

| Various Thiols and Alkenes | Intermolecular | Photoinitiator, UV light | Thioethers | Highly efficient, high yield, stereoselective, and thermodynamically driven. | wikipedia.org |

This table illustrates the principles of thiol-ene cyclizations with representative examples, as specific data for cyclization reactions involving this compound is not available.

Stereochemical Investigations of 1,2,3,4 Tetrahydronaphthalene 1 Thiol

Chirality and Stereoisomerism at the Thiol-Bearing Carbon Center

The molecular structure of 1,2,3,4-tetrahydronaphthalene-1-thiol features a stereogenic center at the C1 carbon atom, the point of attachment for the thiol group. This carbon is bonded to four distinct substituents: the thiol (-SH) group, a hydrogen atom, the C2 carbon of the aliphatic ring, and the C4a carbon of the aromatic ring. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)-1,2,3,4-tetrahydronaphthalene-1-thiol and (S)-1,2,3,4-tetrahydronaphthalene-1-thiol, according to the Cahn-Ingold-Prelog priority rules. The presence of this chirality is a critical determinant of the molecule's interaction with other chiral entities, such as enzymes or chiral reagents, and is fundamental to its stereochemical behavior. The physical and chemical properties of the individual enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and other chiral molecules. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

Conformational Analysis of the Tetrahydronaphthalene Ring System

The partially saturated six-membered ring of the tetrahydronaphthalene scaffold is not planar. Instead, it adopts puckered conformations to alleviate angular and torsional strain. The two most commonly discussed conformations for the tetralin ring system are the half-chair and the envelope (or sofa) conformations. acs.orgrsc.org In the case of this compound, the presence of the thiol substituent at the C1 position influences the conformational equilibrium.

The thiol group can occupy either a pseudo-axial or a pseudo-equatorial position. In the pseudo-axial conformation, the C-S bond is roughly parallel to the principal axis of the ring, leading to potentially greater steric interactions with other axial hydrogens. In the pseudo-equatorial conformation, the C-S bond points away from the ring, which is generally a more sterically favorable position. The equilibrium between these conformers is a dynamic process, and the preferred conformation can be influenced by factors such as solvent and temperature. Computational studies and spectroscopic techniques like NMR can provide insights into the relative energies and populations of these conformers. acs.orgauremn.org.br For instance, in substituted tetralin systems, a methyl group at the C2 position has been shown to prefer an equatorial position. acs.org

Stereoselectivity in Thiol Reactions and Derivatizations

The chiral nature of this compound makes it a valuable substrate for studying and utilizing stereoselective reactions. When this chiral thiol reacts with other reagents, particularly those that are also chiral or are prochiral, the formation of one stereoisomer of the product may be favored over another. This phenomenon is known as stereoselectivity.

An important class of reactions for thiols is their derivatization, for example, through reaction with chiral carboxylic acids or their derivatives to form thioesters. When (R)- or (S)-1,2,3,4-tetrahydronaphthalene-1-thiol reacts with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties, which can be exploited for their separation or for the determination of the absolute configuration of the original thiol.

Furthermore, chiral thiols can be employed as catalysts or ligands in asymmetric synthesis. acs.org While specific examples involving this compound are not extensively documented in readily available literature, the principles of stereoselective thiol-ene coupling reactions demonstrate how the stereochemistry of a thiol can influence the outcome of a reaction. nih.gov In such reactions, a thiyl radical adds to a carbon-carbon double bond, and the facial selectivity of this addition can be dictated by the chiral environment provided by the thiol.

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a crucial aspect of its stereochemical investigation. Several powerful techniques are available for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A widely used method involves the use of chiral derivatizing agents (CDAs) in conjunction with ¹H NMR spectroscopy. acs.orgacs.orgresearchgate.netfigshare.com The chiral thiol is reacted with both enantiomers of a CDA, such as 2-methoxy-2-phenylacetic acid (MPA), to form a pair of diastereomeric thioesters. acs.org The ¹H NMR spectra of these diastereomers will exhibit differences in the chemical shifts (Δδ) of the protons near the stereogenic center. By analyzing the sign and magnitude of these chemical shift differences (ΔδRS = δR - δS), and by using an established model for the conformation of the CDA-substrate adduct, the absolute configuration of the thiol can be reliably assigned. acs.orgresearchgate.net

Table 1: Representative ¹H NMR Data for MPA Thioesters of a Chiral Secondary Thiol

| Proton | (R)-MPA Thioester (δ in ppm) | (S)-MPA Thioester (δ in ppm) | ΔδRS (ppm) |

| Hα | 4.15 | 4.10 | +0.05 |

| L1 substituent protons | 1.20 | 1.28 | -0.08 |

| L2 substituent protons | 0.85 | 0.80 | +0.05 |

| OMe | 3.40 | 3.42 | -0.02 |

| Phenyl | 7.30-7.45 | 7.30-7.45 | ~0 |

Note: This is a representative table illustrating the principle. Actual chemical shifts for derivatives of this compound would need to be experimentally determined.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It involves preparing a crystalline derivative of the chiral thiol, often with a molecule of known absolute configuration (a chiral auxiliary). The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thus unambiguously establishing its absolute stereochemistry. memtein.com

Computational Chemistry and Theoretical Studies of 1,2,3,4 Tetrahydronaphthalene 1 Thiol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties (e.g., DFT)

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic characteristics of molecules. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.gov For instance, quantum chemical studies on related compounds like 1-oxo-1,2,3,4-tetrahydronaphthalene have utilized methods such as PM3 and RHF/6-31G* to substantiate experimental findings. researchgate.net

DFT calculations, often at levels like B3LYP with extensive basis sets (e.g., 6-311++G(d,p) or cc-pVQZ), can elucidate key properties:

Optimized Geometry : These calculations determine the most stable arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net

Vibrational Frequencies : Theoretical infrared and Raman spectra can be computed, which aids in the assignment of experimental vibrational bands. researchgate.net

Electronic Properties : Key electronic descriptors can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MESP) : MESP maps reveal the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. mdpi.com For thiols, the sulfur atom and the thiol hydrogen are regions of significant interest for reactivity. mdpi.com

These computational approaches provide a detailed picture of the molecule's fundamental characteristics, which is essential for understanding its behavior in chemical reactions.

Prediction of Reaction Pathways and Transition States

Theoretical methods are instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the prediction of viable reaction pathways and the identification of high-energy transition states that control the reaction rate. For thiol chemistry, such as thiol-disulfide exchange, DFT calculations are used to model the nucleophilic attack of a thiolate on a disulfide bond. acs.org

By performing calculations along a defined reaction coordinate (e.g., the distance between the attacking sulfur atom and one of the disulfide sulfur atoms), researchers can locate the transition state structure. acs.org The energy difference between the reactants and the transition state defines the activation barrier, a critical parameter for predicting reaction kinetics. acs.org Computational studies can also investigate the role of catalysts or solvent molecules in modifying these pathways. acs.org

Energetic Profiling of Thiol Transformations and Reaction Landscapes

Energetic profiling involves calculating the relative energies of reactants, intermediates, transition states, and products for a given chemical transformation. This creates a reaction energy landscape that provides a comprehensive thermodynamic and kinetic picture of the process. High-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain highly accurate reference energies for smaller model systems, which can then be used to benchmark more cost-effective DFT methods. acs.org

For thiol transformations, energetic profiling can elucidate:

Activation Barriers : The energy required to reach the transition state, which governs the reaction rate. acs.org

Stability of Intermediates : The relative energies of any intermediate species formed during the reaction.

This detailed energetic information is crucial for understanding why certain reaction pathways are favored over others and for designing new chemical processes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a "virtual molecular microscope" to probe the dynamical properties of molecules like 1,2,3,4-Tetrahydronaphthalene-1-thiol, which has a flexible alicyclic ring. nih.gov These simulations rely on force fields, such as AMBER, CHARMM, and OPLS, which are sets of parameters that define the potential energy of the system. nih.govdntb.gov.ua

MD simulations are particularly useful for:

Conformational Analysis : Exploring the different shapes (conformers) a molecule can adopt at a given temperature and identifying the most populated conformational states. chemrxiv.org The necessity of conformational analysis is critical for accurately describing reaction-free energies for flexible molecules. chemrxiv.org

Intermolecular Interactions : Simulating how the thiol interacts with solvent molecules or other solutes. This is important for understanding solvation effects and the molecule's behavior in a condensed phase.

Dynamical Properties : Analyzing molecular motions and fluctuations, such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which provide insights into the flexibility of different parts of the molecule. nih.govuniroma1.it

MD simulations bridge the gap between static quantum chemical calculations and the dynamic behavior of molecules in realistic environments.

Computational Analysis of Structure-Reactivity Relationships

Computational chemistry provides a suite of descriptors that can be used to quantify and predict the reactivity of molecules. By calculating these properties for a series of related compounds, it is possible to establish quantitative structure-reactivity relationships (QSRR). For thiols, several key descriptors are often investigated. nih.gov

| Descriptor | Description | Relevance to Thiol Reactivity |

| pKa | The acid dissociation constant, indicating the propensity of the S-H bond to deprotonate. | Governs the concentration of the more nucleophilic thiolate anion (-S⁻) at a given pH. chemrxiv.org |

| Bond Dissociation Energy (BDE) | The energy required to break the S-H bond homolytically. | Relates to the molecule's ability to act as a radical scavenger or participate in hydrogen atom transfer reactions. nih.gov |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Indicates the ease of oxidation. nih.gov |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Indicates the ease of reduction. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. nih.gov |

By correlating these computed descriptors with experimentally observed reaction rates or equilibrium constants, researchers can build predictive models that rationalize how changes in molecular structure affect chemical reactivity.

Benchmarking of Computational Methods for Accurate Description of Thiol Chemistry

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. nih.gov Therefore, benchmarking studies are crucial to validate and select the most appropriate computational protocols for studying a specific class of chemical problems, such as thiol chemistry. uba.ar

In a typical benchmarking study, a set of density functionals and basis sets are tested for their ability to reproduce high-accuracy reference data. acs.org This reference data is often obtained from expensive but highly accurate methods like CCSD(T) extrapolated to the complete basis set (CBS) limit for a model system. acs.org

For thiol-disulfide exchange reactions, studies have benchmarked numerous density functionals for their performance in predicting geometries, activation barriers, and reaction energies. acs.org Results have shown that certain functionals, such as BB1K, mPW1K, mPW1N, and mPWB1K, which incorporate a significant fraction of Hartree-Fock exchange, often provide good performance for the kinetics of these reactions. acs.org For geometry optimizations, functionals including M11-L, M06-2X, and N12-SX have been shown to perform well, with average deviations in bond lengths of only 0.06 Å compared to reference calculations. acs.org Such benchmarking is essential for ensuring that computational studies produce reliable and predictive results. uba.ar

Advanced Spectroscopic Characterization and Elucidation of 1,2,3,4 Tetrahydronaphthalene 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment (beyond routine 1H/13C)

Advanced NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the conformational preferences of the flexible saturated ring of 1,2,3,4-tetrahydronaphthalene-1-thiol. While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are crucial for a complete structural assignment.

Two-Dimensional (2D) NMR Techniques:

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the aliphatic ring system. For instance, the proton at C1, bonded to the thiol group, would show correlations to the protons at C2.

Total Correlation Spectroscopy (TOCSY): TOCSY would extend the correlations observed in COSY to the entire spin system of the aliphatic ring, providing through-bond correlations over multiple bonds.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton to the carbon to which it is directly attached, enabling the definitive assignment of the carbon signals of the aliphatic ring.

Conformational Analysis using Nuclear Overhauser Effect (NOE) Spectroscopy:

The spatial proximity of protons can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.edulibretexts.orgreddit.com These techniques are pivotal for determining the preferred conformation of the six-membered saturated ring, which can exist in half-chair or twist-boat conformations. sikhcom.net NOE cross-peaks between protons that are close in space but not necessarily close in terms of bond connectivity provide crucial distance constraints. For example, the observation of NOEs between the axial proton at C1 and other axial protons in the ring would support a specific half-chair conformation. The choice between NOESY and ROESY depends on the molecular weight of the compound and the solvent viscosity. columbia.edureddit.com For a molecule of this size, NOESY is generally the preferred technique. reddit.com

Expected ¹H and ¹³C NMR Data:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 | 4.0 - 4.5 | 45 - 55 | CH-SH group, deshielded |

| C2 | 1.8 - 2.2 | 25 - 35 | Aliphatic CH₂ |

| C3 | 1.7 - 2.1 | 20 - 30 | Aliphatic CH₂ |

| C4 | 2.6 - 3.0 | 25 - 35 | Benzylic CH₂ |

| C4a | - | 135 - 140 | Aromatic quaternary carbon |

| C5 | 7.0 - 7.3 | 125 - 130 | Aromatic CH |

| C6 | 7.0 - 7.3 | 125 - 130 | Aromatic CH |

| C7 | 7.0 - 7.3 | 125 - 130 | Aromatic CH |

| C8 | 7.0 - 7.3 | 125 - 130 | Aromatic CH |

| C8a | - | 135 - 140 | Aromatic quaternary carbon |

| SH | 1.5 - 2.5 | - | Thiol proton, variable shift |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

S-H Stretch: A weak to medium intensity band in the region of 2550-2600 cm⁻¹, characteristic of the thiol S-H stretching vibration.

C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region, corresponding to the carbon-sulfur bond.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹, typical for C-H stretching in the benzene (B151609) ring.

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the saturated ring.

C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The S-H and C-S stretching vibrations are often more prominent in the Raman spectrum than in the IR spectrum. The Raman spectrum would also show characteristic bands for the aromatic and aliphatic C-H stretching and bending modes, as well as the aromatic ring vibrations. researchgate.netspectrabase.com

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| S-H Stretch | 2550 - 2600 | Weak to Medium | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong | Medium to Strong |

| C-S Stretch | 600 - 800 | Weak | Medium |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Identity and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) is then employed to study the fragmentation pathways, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS):

HRMS would provide the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺), allowing for the determination of the molecular formula (C₁₀H₁₂S) with high confidence.

Tandem Mass Spectrometry (MS/MS):

In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. uab.eduuab.edu The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key expected fragmentation pathways would likely involve:

Loss of the thiol group (•SH): This would result in a fragment ion corresponding to the tetralinyl cation.

Loss of H₂S: A common fragmentation pathway for thiols.

Retro-Diels-Alder (RDA) reaction: The saturated ring could undergo an RDA fragmentation, leading to the loss of ethene and the formation of a thio-substituted aromatic fragment.

Benzylic cleavage: Cleavage of the C-C bonds adjacent to the aromatic ring.

The fragmentation of protonated tetralin has been studied and primarily yields a fragment ion at m/z 91, which can be a benzylium or tropylium ion. nih.gov A similar fragmentation pattern, with modifications due to the thiol group, would be expected for this compound.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₀H₁₂S]⁺˙ | Molecular Ion | 164 |

| [C₁₀H₁₁]⁺ | Loss of •SH | 131 |

| [C₁₀H₁₀]⁺˙ | Loss of H₂S | 130 |

| [C₈H₈S]⁺˙ | Loss of C₂H₄ (RDA) | 136 |

| [C₇H₇]⁺ | Tropylium/Benzylium ion | 91 |

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Since this compound possesses a stereocenter at the C1 position, it is a chiral molecule. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of the enantiomers. wikipedia.orgbiologic.net

Electronic Circular Dichroism (ECD):

ECD measures the differential absorption of left and right circularly polarized light. biologic.netmdpi.com A chiral molecule will exhibit a unique ECD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of the Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)- or (S)-1,2,3,4-tetrahydronaphthalene-1-thiol), the absolute configuration can be assigned. nih.gov

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly in the region of electronic absorptions (the Cotton effect region), is characteristic of the stereochemistry of the molecule. biologic.net ECD and ORD are related by the Kronig-Kramers transforms, and both techniques provide complementary information for stereochemical assignment. biologic.net

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging due to its low melting point, crystalline derivatives can be prepared.

By forming a derivative with a molecule that enhances crystallinity (e.g., through the formation of a disulfide or a thioester), single crystals suitable for X-ray diffraction can be grown. The resulting crystal structure would provide precise information on:

Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the six-membered saturated ring in the solid state.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the thiol group or other intermolecular forces.

The crystal structure of a related compound, 4-phenyl-1-(2,4,5-tricyanophenyl)-1,2,3,4-tetrahydronaphthalene, has been reported, revealing a half-chair conformation for the tetrahydronaphthalene ring. researchgate.net A similar conformation would be expected for a derivative of this compound in the solid state.

Derivatization and Functionalization Chemistry of 1,2,3,4 Tetrahydronaphthalene 1 Thiol

Synthesis of Thioethers and Sulfides

The conversion of thiols to thioethers (also known as sulfides) is a fundamental transformation in organosulfur chemistry. This is typically achieved through the S-alkylation of the thiol. The thiol proton is weakly acidic and can be removed by a suitable base to form a thiolate anion. This highly nucleophilic thiolate then readily reacts with an alkyl halide or other electrophilic species in a nucleophilic substitution reaction, typically an SN2 process, to form the corresponding thioether.

Common bases used for the deprotonation of thiols include alkali metal hydroxides, alkoxides, or carbonates. The choice of solvent and reaction conditions can be tailored to the specific substrate. For a compound like 1,2,3,4-tetrahydronaphthalene-1-thiol, reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile (B52724) would be expected to yield the corresponding thioether efficiently. noaa.govnih.gov

Table 1: Representative S-Alkylation of Thiols to Form Thioethers (Note: The following data is based on general thiol alkylation reactions and serves as a representative example for the reactivity of this compound.)

| Thiol Reactant | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenethiol | Benzyl Bromide | K₂CO₃ / DMF | Benzyl phenyl sulfide (B99878) | >95% | researchgate.net |

| Thiophenol | Methyl Iodide | NaH / THF | Thioanisole | High | youtube.com |

| 1-Butanethiol | Ethyl Bromide | NaOH / H₂O-EtOH | 1-(Ethylthio)butane | ~90% | atamanchemicals.com |

Preparation of Sulfoxides and Sulfones via Controlled Oxidation

Thioethers derived from this compound can be selectively oxidized to two higher oxidation states: sulfoxides and sulfones. This process requires careful control of the oxidizing agent and reaction conditions to achieve the desired product.

Sulfoxide (B87167) Synthesis: The partial oxidation of a thioether to a sulfoxide can be accomplished using mild oxidizing agents. A stoichiometric amount (typically one equivalent) of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures is often effective. sigmaaldrich.com The reaction is generally chemoselective, targeting the sulfur atom without affecting other functional groups in the molecule. researchgate.net

Sulfone Synthesis: Further oxidation of the sulfoxide, or the direct oxidation of the thioether with a stronger oxidizing agent or excess oxidant (two or more equivalents), yields the corresponding sulfone. youtube.com Reagents such as potassium permanganate (B83412) (KMnO₄) or excess H₂O₂ at higher temperatures are commonly used for this transformation. libretexts.org The ability to control the oxidation level is crucial for synthesizing specific target molecules.

Table 2: Representative Controlled Oxidation of Thioethers (Note: The following data is based on general thioether oxidation reactions and serves as a representative example for the reactivity of derivatives of this compound.)

| Thioether Substrate | Oxidizing Agent (Equivalents) | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl phenyl sulfide | H₂O₂ (1.1 eq) | CH₃COOH, 25 °C | Methyl phenyl sulfoxide | ~95% | researchgate.net |

| Methyl phenyl sulfide | m-CPBA (1.0 eq) | CH₂Cl₂, 0 °C | Methyl phenyl sulfoxide | High | sigmaaldrich.com |

| Methyl phenyl sulfide | H₂O₂ (2.2 eq) | CH₃COOH, 100 °C | Methyl phenyl sulfone | ~90% | youtube.com |

| Dibutyl sulfide | KMnO₄ | AcOH/H₂O | Dibutyl sulfone | High | youtube.com |

Formation of Thioesters and other Sulfur-Containing Heterocycles

The nucleophilic nature of the thiol group allows it to react with carboxylic acid derivatives to form thioesters. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. The most common methods for their synthesis involve the reaction of a thiol with an acyl chloride or a carboxylic acid activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ambeed.com

The reaction of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, would provide the corresponding S-(1,2,3,4-tetrahydronaphthyl) thioester.

Furthermore, the tetralin-thiol structure can serve as a precursor for sulfur-containing heterocycles. While specific examples involving this compound are not prevalent in general literature, intramolecular cyclization reactions are a common strategy for heterocycle synthesis. If the tetralin ring were functionalized with a suitable electrophilic group, an intramolecular reaction with the thiol could lead to the formation of a fused heterocyclic system. For example, a derivative with a leaving group at an appropriate position could undergo intramolecular S-alkylation to form a thia-bridged ring system.

Oxidative Coupling to Symmetrical and Unsymmetrical Disulfides

Thiols can be oxidized to form disulfides (R-S-S-R'). This oxidative coupling is a key reaction in both chemical synthesis and biological systems, where disulfide bridges are crucial for protein structure. libretexts.orgwikipedia.org

Symmetrical Disulfides: The oxidation of two molecules of this compound would yield the symmetrical disulfide, bis(1,2,3,4-tetrahydronaphthyl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents, including iodine (I₂), hydrogen peroxide, or simply exposure to air, often catalyzed by metal ions. nih.govcas.org

Unsymmetrical Disulfides: Synthesizing unsymmetrical disulfides (R-S-S-R') is more challenging due to the potential for forming a mixture of symmetrical and unsymmetrical products. mdpi.com One common strategy involves reacting a thiol with a pre-formed sulfenyl derivative, such as a sulfenyl chloride or a benzotriazole-activated thiol. mdpi.com For instance, this compound could be reacted with an activated form of a different thiol to selectively form an unsymmetrical disulfide. vulcanchem.comwikipedia.org Another approach is the thiol-disulfide exchange reaction, where a thiol reacts with a symmetrical disulfide to form an equilibrium mixture containing the unsymmetrical disulfide. sigmaaldrich.com

Table 3: Representative Methods for Disulfide Synthesis from Thiols (Note: The following data is based on general thiol oxidation and coupling reactions and serves as a representative example for the reactivity of this compound.)

| Thiol(s) | Reagent/Method | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophenol (2 eq.) | I₂ / wet MeCN | Symmetrical | 99% | cas.org |

| Various thiols | DMSO / HI | Symmetrical | Good to Excellent | nih.gov |

| Thiol 1 + Thiol 2 | 1-Chlorobenzotriazole (BtCl) | Unsymmetrical | High | mdpi.com |

| Thiol 1 + Activated Disulfide | Bromine activation | Unsymmetrical | 90-100% | vulcanchem.com |

Design and Synthesis of Thiol-Based Ligands for Metal Coordination

The sulfur atom in the thiol group is a soft Lewis base, making it an excellent ligand for soft Lewis acidic metal ions such as Hg²⁺, Cd²⁺, Pb²⁺, and late transition metals like Cu(I), Ag(I), Au(I), and Pt(II). nih.govwikipedia.org Upon deprotonation, the resulting thiolate anion becomes an even stronger ligand.

This compound can act as a monodentate ligand, coordinating to a metal center through its sulfur atom. More complex, multidentate ligands can also be synthesized by introducing additional coordinating groups onto the tetralin framework. For example, derivatization of the aromatic ring or the aliphatic portion of the tetralin structure with other donor groups (e.g., amines, phosphines, or carboxylic acids) could lead to the formation of bidentate or tridentate ligands. Such ligands, incorporating the soft thiol donor with other hard or soft donors, can be used to form stable coordination complexes with specific geometries and electronic properties for applications in catalysis or materials science. youtube.comresearchgate.net The synthesis of these complexes typically involves reacting the thiol-containing ligand with a suitable metal salt in an appropriate solvent. researchtrend.net

Potential Research Applications of 1,2,3,4 Tetrahydronaphthalene 1 Thiol and Its Derivatives in Academic Contexts

As Chiral Building Blocks in Asymmetric Organic Synthesis

The presence of a stereocenter at the C1 position renders 1,2,3,4-tetrahydronaphthalene-1-thiol a valuable chiral building block in asymmetric synthesis. nih.gov Chiral building blocks are essential intermediates for the synthesis of enantiomerically pure natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. The asymmetric synthesis of such building blocks allows for remarkable control over the absolute and relative configuration of multiple stereocenters in a target molecule. nih.gov

The thiol functionality can be used to introduce the tetrahydronaphthalene scaffold into larger molecules or can be transformed into other functional groups. The development of synthetic methods to produce enantiopure this compound is a key area of research. These methods often rely on asymmetric reduction of the corresponding ketone or enzymatic resolution. Once obtained in high enantiomeric purity, it can be employed in the synthesis of complex chiral molecules, including alkaloids and other biologically active compounds. rsc.org

Table 1: Potential Asymmetric Transformations and Applications

| Transformation | Reagent/Catalyst Type | Potential Product Class | Application |

|---|---|---|---|

| Asymmetric Alkylation | Chiral ligands, organocatalysts | Chiral sulfides, thioethers | Synthesis of complex natural products |

| Michael Addition | Chiral base | Chiral β-aminothiols | Pharmaceutical intermediates sigmaaldrich.com |

Precursors for Novel Organosulfur Compounds with Tunable Reactivity Profiles

The thiol group is one of the most reactive functionalities in organic chemistry, serving as a versatile handle for the synthesis of a wide array of organosulfur compounds. nih.govias.ac.in this compound can act as a precursor to derivatives with tailored electronic and steric properties.

Key reactions involving the thiol group include:

Oxidation: Mild oxidation yields the corresponding disulfide, while stronger oxidizing agents can produce sulfinic and sulfonic acids. These oxidized derivatives have different chemical properties and potential applications.

Alkylation: Reaction with alkyl halides or other electrophiles provides thioethers. thieme-connect.de This is a fundamental transformation for building more complex molecular architectures.

Addition to Unsaturated Systems: The thiol group can readily add across double and triple bonds, a reaction that forms the basis of thiol-ene and thiol-yne chemistry.

These transformations allow for the synthesis of diverse organosulfur compounds based on the tetrahydronaphthalene framework, enabling systematic studies of structure-activity relationships in various contexts. The general methodology for converting phenols to thiophenols, involving conversion to a thiocarbamate followed by pyrolysis and hydrolysis, represents a robust synthetic route that could be adapted for related cyclic systems. orgsyn.org

Components in Advanced Polymer Synthesis, e.g., in Thiol-Ene and Thiol-Yne Systems

Thiol-ene and thiol-yne "click" reactions have become powerful tools in polymer and materials science due to their high efficiency, mild reaction conditions, and tolerance of various functional groups. mdpi.comnih.gov These reactions typically proceed via a radical-mediated step-growth mechanism. nih.gov this compound and its derivatives, particularly dithiol versions of the naphthalene (B1677914) scaffold, are excellent candidates for monomers in these polymerization systems. nih.gov

In a thiol-yne polymerization, each alkyne group can react sequentially with two thiol groups, leading to highly cross-linked networks. nih.gov This results in materials with potentially high glass transition temperatures and rubbery moduli. nih.gov The incorporation of the rigid tetrahydronaphthalene unit into the polymer backbone can impart desirable thermal and mechanical properties. nih.gov Furthermore, the high sulfur content in polymers derived from these reactions can lead to materials with high refractive indices. rsc.org

The versatility of this chemistry allows for the creation of various polymer architectures, from linear chains to complex networks, and facilitates post-polymerization modification of any residual reactive groups. nih.govresearchgate.net

Table 2: Comparison of Thiol-Ene and Thiol-Yne Polymerization

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

|---|---|---|

| Mechanism | Radical addition of a thiol to an alkene mdpi.com | Sequential radical addition of two thiols to an alkyne nih.gov |

| Stoichiometry | 1:1 Thiol:Ene | 2:1 Thiol:Yne |

| Product | Thioether linkage | Divinyl sulfide (B99878) linkage |

| Network Density | Lower cross-link density | Higher cross-link density nih.gov |

| Key Advantages | High efficiency, delayed gel point, minimal side reactions | Increased functionality, creation of highly cross-linked networks rsc.org |

Probing Molecular Recognition and Enzymatic Mechanisms in Biorelevant Systems (e.g., as chemical probes or inhibitors in in vitro studies)

The tetrahydronaphthalene scaffold is present in a number of biologically active molecules. Derivatives of this structure have been synthesized and investigated as potent enzyme inhibitors. For example, certain tetrahydronaphthalene derivatives have shown inhibitory activity against thromboxane (B8750289) A2 synthase, an enzyme involved in platelet aggregation. nih.govnih.gov Other derivatives have been studied for their effects on nitric oxide production in macrophages. nih.gov

Given this precedent, this compound and its derivatives represent promising candidates for development as chemical probes or enzyme inhibitors. The thiol group is known to interact with biological macromolecules, often through the formation of disulfide bonds with cysteine residues or by coordinating to metal centers in metalloenzymes. This reactivity can be exploited to design targeted inhibitors or probes for in vitro studies aimed at elucidating enzymatic mechanisms or mapping active sites. The chirality of the C1 position can also play a crucial role in molecular recognition and binding affinity to specific biological targets.

Development of General Synthetic Methodologies Applicable to Other Naphthyl Thiols and Related Cyclic Thiol Systems

The synthesis of aromatic and cyclic thiols can be challenging due to the reactivity of the thiol group. google.com Developing robust and general synthetic methods is an ongoing area of research. ias.ac.in Methodologies for the preparation of naphthalenethiols include reacting a naphthol with hydrogen sulfide over a dehydration catalyst or converting a naphthyldiazonium salt with potassium ethyl xanthate. orgsyn.orggoogle.com

This compound can serve as a model substrate for the development and optimization of new synthetic protocols. Research in this area could focus on:

Stereoselective syntheses to access enantiopure forms of the thiol.

Novel methods for introducing the thiol group onto the tetralin framework.

Exploring the reactivity of the thiol in the context of the fused ring system to develop new transformations applicable to other complex cyclic thiols.

Success in these areas would not only provide better access to this compound and its derivatives but also contribute valuable synthetic tools to the broader field of organic sulfur chemistry.

Applications in Materials Science for Surface Modification, Self-Assembled Monolayers, and Covalent Organic Frameworks

Thiols are widely used in materials science for the functionalization of surfaces, particularly gold and other noble metals. uh.edu They spontaneously adsorb onto these surfaces to form highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). uh.edusigmaaldrich.com The formation of SAMs is driven by the strong affinity between sulfur and the metal substrate. uh.edu

This compound can be used to form SAMs where the tetrahydronaphthalene units provide a well-defined and rigid outer surface. The properties of this surface (e.g., hydrophobicity, molecular recognition) can be tuned by further functionalization of the aromatic ring. These organized molecular layers are crucial for applications in biosensors, molecular electronics, and corrosion inhibition. abo.fi

Furthermore, the thiol group's reactivity makes it suitable for incorporation into more complex, three-dimensional materials. While specific examples using this compound are not prevalent, polyfunctionalized thiol derivatives of this scaffold could serve as building blocks for Covalent Organic Frameworks (COFs). The directional nature of the bonds formed would allow for the construction of porous, crystalline materials with potential applications in gas storage, catalysis, and separation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.